![molecular formula C19H15N5OS B2598674 N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034343-70-7](/img/structure/B2598674.png)

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

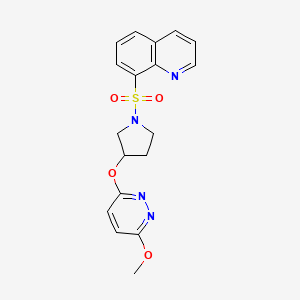

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex chemical compound with a unique molecular structure. This compound is valuable for studying various biological processes and developing innovative drug candidates. Its structure includes a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities .

Wirkmechanismus

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of the compound’s structure, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is likely related to its optoelectronic and photophysical properties . The BTZ group, a part of the compound’s structure, is a strongly electron-accepting moiety . The compound’s interaction with its targets could involve an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the BTZ group .

Biochemical Pathways

Btz-based compounds have been researched for photocatalytic applications , suggesting that they may affect pathways related to light absorption and energy transfer.

Result of Action

Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes , suggesting that they may have effects at the molecular and cellular level.

Action Environment

The use of btz-based compounds in photovoltaics and photocatalysis suggests that light conditions could potentially influence their action.

Vorbereitungsmethoden

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a series of substitution reactions followed by hydrolysis. One common method includes the use of aryltrifluoroboronate salts, which are converted into corresponding boronic acid derivatives in the presence of silica . This process is efficient and allows for the production of the compound in two steps .

Analyse Chemischer Reaktionen

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various types of chemical reactions, including electrophilic substitution and nucleophilic substitution . Common reagents used in these reactions include n-alkylbromides and bases . The major products formed from these reactions are substituted thiazole derivatives, which have been screened for their antifungal activity .

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research. It is valuable for studying biological processes and developing innovative drug candidates. In particular, it has been recognized for its potential pharmacological activities, including anticancer potential . Researchers have been exploring its use as a hypoxia inhibitor, targeting tumor hypoxia to combat cancer .

Vergleich Mit ähnlichen Verbindungen

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its specific molecular structure and pharmacological activities. Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives, such as benzo[c][1,2,5]oxadiazoles . These compounds also possess potent pharmacological activities, but this compound stands out for its specific application as a hypoxia inhibitor .

Eigenschaften

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c25-19(15-6-7-16-17(10-15)24-26-23-16)20-9-8-13-11-21-18(22-12-13)14-4-2-1-3-5-14/h1-7,10-12H,8-9H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZKNKSLSOFDTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2598596.png)

![N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2598598.png)

![tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2598603.png)

![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]but-2-enamide](/img/structure/B2598605.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2598607.png)

![2-Chloro-1-[4-(thiophene-2-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B2598608.png)

![3-(2-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide](/img/structure/B2598609.png)

![N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide](/img/structure/B2598610.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2598612.png)